7-Ethynyl-1-benzothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-ethynyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAQDUKODVULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursors for 7 Ethynyl 1 Benzothiophene
Retrosynthetic Analysis of the 7-Ethynyl-1-benzothiophene Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the most prominent disconnection occurs at the C7-C(ethynyl) bond. This bond can be formed using a carbon-carbon bond-forming reaction, most commonly a palladium-catalyzed cross-coupling reaction. This leads to two key synthons: a 7-functionalized benzothiophene (B83047) cation equivalent and an ethynyl (B1212043) anion equivalent.
The most practical synthetic equivalent for the 7-benzothienyl synthon is a 7-halo-1-benzothiophene (where the halogen is typically iodine or bromine), which is susceptible to oxidative addition to a palladium(0) catalyst. The ethynyl synthon is typically derived from a terminal alkyne, such as trimethylsilylacetylene, where the silyl (B83357) group serves as a protecting group that can be easily removed.
An alternative retrosynthetic strategy involves a functional group interconversion (FGI). The ethynyl group can be retrosynthetically transformed into a carbonyl group, specifically an aldehyde (a formyl group) at the C7 position. This suggests that 7-formyl-1-benzothiophene is a key intermediate, which can then be converted to the target alkyne via established methods like the Corey-Fuchs reaction. This approach disconnects the synthesis into the preparation of the 7-formyl-1-benzothiophene precursor and the subsequent homologation to the alkyne.
Palladium-Catalyzed Cross-Coupling Reactions for Ethynylation at the C7 Position
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Sonogashira coupling, in particular, is a powerful and widely used method for the alkynylation of aryl and vinyl halides. wikipedia.org
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govalfa-chemistry.com For the synthesis of this compound, the precursor is typically 7-bromo- or 7-iodo-1-benzothiophene. The iodide is generally more reactive than the bromide.
The reaction is typically carried out under mild, anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling) and to maintain the activity of the catalyst. nih.gov The choice of palladium source, ligand, copper salt, base, and solvent are all critical for optimizing the reaction yield and purity of the product. Trimethylsilylacetylene is often used as the alkyne source, followed by a deprotection step (e.g., with potassium carbonate in methanol) to yield the terminal alkyne.
Table 1: Representative Conditions for Sonogashira Coupling for 7-Ethynylation of 7-Halo-1-benzothiophene
| Parameter | Reagent/Condition | Typical Concentration/Amount | Notes |
|---|---|---|---|
| Aryl Halide | 7-Iodo-1-benzothiophene or 7-Bromo-1-benzothiophene | 1.0 eq | Iodo derivative is more reactive. |
| Alkyne | Trimethylsilylacetylene (TMSA) | 1.2 - 2.0 eq | Excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 1 - 5 mol% | Pd(PPh₃)₄ is a Pd(0) source; PdCl₂(PPh₃)₂ is a Pd(II) precatalyst. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 2 - 10 mol% | Essential for the classical Sonogashira catalytic cycle. |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | - | Acts as both a base to neutralize HX and as a solvent. |
| Co-Solvent | Tetrahydrofuran (THF) or Dioxane | - | Often used to improve solubility of reactants. |
| Temperature | Room Temperature to 60 °C | - | Reaction is typically run under mild thermal conditions. |
Regioselectivity becomes a critical issue when the benzothiophene scaffold possesses multiple halide substituents. For instance, in a dihalobenzothiophene precursor, directing the Sonogashira coupling to the C7 position over other positions requires careful selection of the catalyst and ligand system. The electronic and steric properties of the phosphine (B1218219) ligands on the palladium center can significantly influence the regiochemical outcome of the reaction. jk-sci.comdntb.gov.ua
Generally, palladium catalysts with monodentate phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), may exhibit a certain degree of regioselectivity based on the inherent electronic differences between the C-X bonds. dntb.gov.ua For example, in a molecule with both an iodide and a bromide, the coupling will preferentially occur at the more reactive C-I bond. In cases with two identical halogens, selectivity can be more challenging.
The use of bidentate ligands (e.g., dppf - 1,1'-bis(diphenylphosphino)ferrocene) or bulky, electron-rich monodentate ligands (e.g., tri-tert-butylphosphine) can alter the steric environment around the palladium center, thereby switching the site of oxidative addition and favoring one position over another. jk-sci.comdntb.gov.ua By tuning the ligand system, it is possible to achieve high regioselectivity for ethynylation at the desired C7 position, even in the presence of other potentially reactive sites.
Alternative Synthetic Approaches to this compound
Beyond the widely used Sonogashira coupling, other synthetic strategies exist for the preparation of this compound. These methods often rely on the transformation of a pre-existing functional group at the C7 position or on the direct functionalization of a C-H bond.
An important alternative route begins with a benzothiophene scaffold that is already functionalized at the C7 position with a group that can be readily converted into an alkyne. A prime example is the use of 7-formyl-1-benzothiophene as a precursor. The transformation of an aldehyde to a terminal alkyne can be efficiently accomplished using the Corey-Fuchs reaction. wikipedia.orgjk-sci.comorganic-chemistry.org
This two-step procedure first involves the reaction of the aldehyde with a phosphonium (B103445) ylide generated from carbon tetrabromide and triphenylphosphine to yield a 1,1-dibromoalkene intermediate. alfa-chemistry.comnrochemistry.com In the second step, treatment of this dibromoalkene with a strong base, such as n-butyllithium, induces elimination of HBr followed by a lithium-halogen exchange and a final rearrangement to form the terminal alkyne upon aqueous workup. organic-chemistry.org
Table 2: Corey-Fuchs Reaction Sequence for Synthesis of this compound
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Olefinating Wittig-type Reaction | 7-Formyl-1-benzothiophene, CBr₄, PPh₃ | 7-(2,2-Dibromovinyl)-1-benzothiophene |
| 2 | Elimination & Rearrangement | n-Butyllithium (n-BuLi), then H₂O | This compound |
Direct C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials like halides or triflates. Applying this methodology to the synthesis of this compound would involve the direct coupling of a C-H bond on the benzene (B151609) ring of the benzothiophene core with an alkyne source.
While direct C-H functionalization at the C2 and C3 positions of benzothiophene is relatively well-established due to the higher acidity of these protons, achieving regioselective activation on the benzene moiety is more challenging. nih.gov The functionalization at the C7 position typically requires the use of a directing group to steer the metal catalyst to the desired C-H bond. Alternatively, the inherent electronic properties of the substrate or specialized catalyst systems can be exploited.
Palladium-catalyzed direct C-H alkynylation has been reported for various heterocycles. rsc.orgrsc.org Such reactions often employ an oxidant to facilitate the catalytic cycle. The development of a protocol for the direct and selective C-H ethynylation of benzothiophene at the C7 position represents an active area of research, promising a more efficient and environmentally benign route to the target compound.
Electrophilic Cyclization Reactions in Benzothiophene Synthesis
Electrophilic cyclization is a key strategy for the synthesis of the benzothiophene scaffold, typically involving an intramolecular reaction where an electrophile attacks an alkyne moiety, triggering ring closure. This method is particularly effective for constructing 2,3-disubstituted benzothiophenes from appropriately designed precursors.
A prominent example of this approach is the electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles. In this type of reaction, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be employed as an electrophilic sulfur source. This salt reacts with o-alkynyl thioanisoles under moderate conditions and at ambient temperature to yield 2,3-disubstituted benzo[b]thiophenes. A notable feature of this method is the introduction of a valuable thiomethyl group at the 3-position of the benzothiophene ring in excellent yields. The reaction demonstrates tolerance to a variety of functional groups on the alkyne substrate. The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, which is followed by cyclization and subsequent demethylation to form the final benzothiophene product.
Another common electrophilic cyclization pathway utilizes iodine as the electrophile. For instance, a precursor like 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene can undergo electrophilic cyclization when treated with iodine. This reaction proceeds under mild conditions and results in the formation of a 3-iodo-substituted-1-benzothiophene derivative. The resulting iodinated products are highly valuable as they can be further functionalized through various palladium-catalyzed cross-coupling reactions, such as Stille and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position.
The table below summarizes key aspects of these electrophilic cyclization reactions for benzothiophene synthesis.
| Precursor Type | Electrophile/Reagent | Key Features | Resulting Product |
|---|---|---|---|
| o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Moderate conditions, ambient temperature, introduces a 3-thiomethyl group. | 2,3-Disubstituted benzo[b]thiophenes |
| Substituted [2-(methylsulfanyl)phenyl]ethynyl derivatives | Iodine (I₂) | Mild conditions, introduces an iodine atom at the 3-position for further functionalization. | 3-Iodo-benzo[b]thiophene derivatives |
These electrophilic cyclization strategies offer efficient and clean routes to construct the benzothiophene core, providing access to precursors that could be subsequently modified to introduce the 7-ethynyl group.
Advanced Purification and Isolation Techniques for Ethynyl Benzothiophenes
The successful synthesis of a target compound like this compound is critically dependent on the purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. For ethynyl-substituted benzothiophenes, which are often crystalline solids or oils at room temperature, a combination of chromatographic and crystallization techniques is typically employed.
Column Chromatography is the most prevalent and versatile method for the purification of ethynyl benzothiophenes. ias.ac.in This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).
Flash Column Chromatography: This is a rapid form of column chromatography that uses moderate pressure to force the solvent through the column, significantly reducing separation time. For the purification of benzothiophene derivatives, a silica gel stationary phase is common, with eluents typically consisting of a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). ias.ac.inrsc.org The polarity of the eluent is gradually increased to sequentially elute compounds with different polarities.
Preparative Thin-Layer Chromatography (PTLC): For smaller scale purifications or for separating compounds with very similar polarities, PTLC can be an effective technique. The crude mixture is applied as a band onto a silica gel plate, and after development, the separated bands corresponding to the desired product are scraped off and the compound is extracted with a suitable solvent. rsc.org
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. It uses high pressure to pass the solvent through a column packed with smaller particles, leading to higher resolution and more efficient separation. Recycling preparative HPLC can be used for separating complex mixtures or isomers. rsc.org
Recrystallization is another fundamental technique used for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a hot, suitable solvent. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent. For the purification of benzothiophene, mixtures of alcohols (like isopropyl alcohol or isobutyl alcohol) and water have been used as effective recrystallization solvents. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
The table below outlines the common purification techniques applicable to ethynyl benzothiophenes.
| Technique | Stationary/Mobile Phase or Solvent | Primary Application | Key Advantages |
|---|---|---|---|
| Flash Column Chromatography | Silica gel; Hexane/Ethyl acetate gradients | Primary purification of reaction mixtures. | Fast, efficient for moderate to large quantities. ias.ac.inrsc.org |
| Preparative TLC | Silica gel plates; various solvent systems | Small-scale purification and separation of close-running spots. | High resolution for small amounts. rsc.org |
| Preparative HPLC | Various specialized columns (e.g., C18); various solvent systems | Final purification to achieve high purity; separation of isomers. | Highest resolution and purity. rsc.org |
| Recrystallization | Alcohol/water mixtures (e.g., Isopropyl alcohol/water) | Purification of solid final products or intermediates. | Can yield highly pure crystalline material; scalable. |
The selection of the appropriate purification technique, or combination of techniques, is determined by the physical properties of the target ethynyl benzothiophene and the nature of the impurities present. The purity of the isolated compound is typically confirmed using analytical methods such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). ias.ac.in
Chemical Reactivity and Derivatization Strategies of 7 Ethynyl 1 Benzothiophene
Reactivity of the Terminal Ethynyl (B1212043) Moiety
The terminal ethynyl group is a highly versatile functional handle, amenable to a variety of addition and coupling reactions. Its reactivity is central to the construction of more elaborate molecular frameworks, allowing for the conjugation of 7-ethynyl-1-benzothiophene to other molecules or for the extension of its π-conjugated system.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for Conjugation
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. conicet.gov.arbeilstein-journals.org This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net For this compound, the CuAAC reaction offers a robust strategy for conjugation to molecules containing an azide (B81097) functionality.
The reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with an organic azide in a stepwise manner to yield the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst. nih.gov This transformation is essentially quantitative and avoids the formation of the 1,5-regioisomer that is often a byproduct in uncatalyzed thermal cycloadditions. beilstein-journals.orgnih.gov The resulting triazole ring serves as a stable, aromatic linker, connecting the benzothiophene (B83047) scaffold to other chemical entities such as biomolecules, polymers, or fluorescent dyes.
Table 1: Overview of CuAAC Reaction with this compound
| Reactant A | Reactant B | Catalyst System | Product | Application |
|---|
Palladium-Mediated Carbon-Carbon Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the terminal ethynyl group of this compound is an excellent substrate for several of these transformations. These reactions enable the direct linkage of the benzothiophene core to various aryl, vinyl, or other alkynyl groups.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. rsc.org It is one of the most direct methods for synthesizing arylalkynes and conjugated enynes. rsc.org Applying this to this compound allows for the synthesis of derivatives where the benzothiophene moiety is connected to another aromatic or vinylic system through the rigid ethynyl linker, which is useful in the construction of organic electronic materials. researchgate.netresearchgate.net
Heck Coupling: While the classic Heck reaction couples an alkene with an aryl or vinyl halide, variations of this reaction can involve alkynes. nih.govacs.org The ethynyl group can be used to synthesize substituted alkenes, further expanding the range of accessible derivatives.
Suzuki Coupling: The Suzuki reaction typically involves the coupling of an organoboron compound with a halide. acs.orgorganic-chemistry.org While the terminal alkyne itself does not directly participate as a primary partner in the standard Suzuki reaction, it can be transformed into an alkynylboronate ester. This intermediate can then undergo Suzuki coupling with aryl or vinyl halides, providing an alternative route to conjugated systems.
These coupling reactions are fundamental in synthetic organic chemistry for building complex molecular architectures from simpler precursors. nih.gov
Table 2: Key Palladium-Mediated Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System | Typical Product Structure |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd(0) complex, Cu(I) salt, Amine base | Benzothiophene-C≡C-R |
| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(0) complex, Base | Benzothiophene-C(R')=CH₂ or Benzothiophene-CH=CH-R' (after rearrangement) |
Hydration and Hydroamination Reactions of the Alkyne
The carbon-carbon triple bond of the ethynyl group can undergo addition reactions with water (hydration) and amines (hydroamination) to introduce new functional groups.
Hydration: The addition of water across the alkyne can be controlled to yield either a ketone or an aldehyde, depending on the regioselectivity of the reaction. acs.org
Markovnikov Hydration: In the presence of a mercury(II) salt catalyst in aqueous acid, hydration follows Markovnikov's rule. For a terminal alkyne like this compound, this results in the formation of an intermediate enol that rapidly tautomerizes to the more stable methyl ketone, yielding 7-acetyl-1-benzothiophene.
Anti-Markovnikov Hydration: This can be achieved through a hydroboration-oxidation sequence. Using a sterically hindered borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide under basic conditions leads to the anti-Markovnikov addition product. The resulting enol tautomerizes to an aldehyde, producing (1-benzothiophen-7-yl)acetaldehyde.
Hydroamination: The direct addition of an N-H bond across the alkyne is an atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines, which can be subsequently reduced to amines. conicet.gov.ar The regioselectivity is highly dependent on the catalyst system employed.
Markovnikov Addition: Many transition metal catalysts (e.g., copper, gold, titanium) promote the Markovnikov addition of amines to terminal alkynes, leading to the formation of an enamine or imine intermediate that can be hydrolyzed or reduced to a ketone or amine, respectively. conicet.gov.ar
Anti-Markovnikov Addition: Specific catalytic systems, often involving ruthenium or iridium, have been developed to favor the anti-Markovnikov addition, yielding the linear amine product after reduction.
Table 3: Products of Hydration and Hydroamination of this compound
| Reaction | Conditions/Catalyst | Regioselectivity | Initial Product | Final Product |
|---|---|---|---|---|
| Hydration | H₂SO₄, H₂O, HgSO₄ | Markovnikov | Enol | 7-Acetyl-1-benzothiophene (Ketone) |
| Hydration | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov | Enol | (1-Benzothiophen-7-yl)acetaldehyde (Aldehyde) |
| Hydroamination | Various transition metals (e.g., Cu, Au) | Typically Markovnikov | Enamine/Imine | 7-(1-Aminoethyl)-1-benzothiophene (after reduction) |
Functionalization of the Benzothiophene Core
Beyond the reactivity of the ethynyl group, the benzothiophene ring system itself is susceptible to functionalization, primarily through electrophilic aromatic substitution and directed metallation strategies. These methods allow for the introduction of substituents onto the aromatic core, modulating the electronic properties and steric profile of the molecule.
Regioselective Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. In benzothiophene, the thiophene (B33073) ring is more activated towards electrophiles than the benzene (B151609) ring. Substitution typically occurs at the C2 or C3 position. The precise outcome is influenced by the nature of the electrophile and the reaction conditions.
For this compound, the existing C7-substituent will also exert an electronic influence on the regioselectivity. The sulfur atom is an ortho-, para-director within the heterocyclic system, strongly activating the C2 and C3 positions. The ethynyl group is a deactivating, meta-directing group with respect to the benzene ring. Therefore, electrophilic attack is overwhelmingly favored on the electron-rich thiophene ring. The preference between the C2 and C3 positions can be subtle, but substitution often favors the C3 position, which avoids disruption of the sulfur lone pair's aromatic contribution in one of the resonance structures of the sigma complex. However, C2 substitution is also frequently observed.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 3-Nitro-7-ethynyl-1-benzothiophene and 2-Nitro-7-ethynyl-1-benzothiophene |
| Halogenation | Br⁺, Cl⁺ | 3-Bromo-7-ethynyl-1-benzothiophene and 2-Bromo-7-ethynyl-1-benzothiophene |
Directed Ortho-Metallation Strategies on Substituted Benzothiophenes
Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings that circumvents the inherent selectivity patterns of EAS. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation and subsequent lithiation to the adjacent ortho position.
In the context of the benzothiophene scaffold, the sulfur atom itself can act as a weak directing group, facilitating lithiation at the C2 and C7 positions. In the case of this compound, the C7 position is already functionalized. Therefore, to achieve selective functionalization at other positions via DoM, one could either leverage the directing effect of the sulfur atom towards the C2 position (if accessible) or introduce a more powerful DMG at another position on the ring. For instance, if a DMG were installed at the C3 position, it would direct metallation to the C2 and C4 positions. This strategy allows for the precise introduction of electrophiles at positions that are not accessible through classical electrophilic substitution reactions, providing a complementary approach to creating highly substituted benzothiophene derivatives.
Chemo- and Regioselectivity in Multi-functionalization Reactions
The presence of multiple reactive sites within the this compound scaffold—namely the ethynyl group, the benzene ring, and the thiophene ring—presents both opportunities and challenges for selective functionalization. Achieving control over chemo- and regioselectivity is paramount in harnessing its full synthetic potential. While specific studies on the multi-functionalization of this compound are not extensively documented, the known reactivity of its constituent parts allows for predictive analysis of its behavior in various reaction conditions.
The terminal alkyne is typically the most reactive site for a variety of transformations. Reactions such as the Sonogashira cross-coupling and azide-alkyne Huisgen cycloaddition ("click" chemistry) are expected to proceed with high chemoselectivity at the ethynyl moiety. These reactions are well-established for their tolerance of a wide range of functional groups, suggesting they could be employed on a this compound substrate bearing other functionalities without significant side reactions.
For instance, in a hypothetical multi-functionalization scenario, one could envision a stepwise approach. Initially, the ethynyl group could be selectively coupled with an aryl halide via a Sonogashira reaction. Subsequently, the benzothiophene core could be subjected to electrophilic aromatic substitution. The regioselectivity of such a substitution would be directed by the existing substituents on the benzene and thiophene rings.
The inherent polarity and electronic nature of the benzothiophene ring system can influence the regioselectivity of cycloaddition reactions involving the ethynyl group. Theoretical studies on related indolynes have shown that the electronic properties of the aryne can dramatically influence the regioselectivity of cycloadditions. Similar effects could be anticipated for this compound, where the electron-donating or -withdrawing nature of substituents on the benzothiophene core could direct the outcome of cycloaddition reactions.
A summary of potential selective reactions on this compound is presented below:
| Reactive Site | Reaction Type | Potential Reagents | Expected Selectivity |
| Ethynyl Group | Sonogashira Coupling | Aryl/Vinyl Halides, Pd catalyst, Cu(I) co-catalyst | High chemoselectivity for the alkyne. |
| Azide-Alkyne Cycloaddition | Organic Azides, Cu(I) or Ru(II) catalyst | High chemoselectivity for the alkyne, forming a triazole ring. | |
| Electrophilic Addition | Halogens, H-X | Follows Markovnikov or anti-Markovnikov addition depending on conditions. | |
| Benzene Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Acylating agents | Regioselectivity directed by the thiophene ring and other substituents. |
| Thiophene Ring | Electrophilic Aromatic Substitution | Halogens, Acylating agents | Generally occurs at the 2- and 3-positions, influenced by the fused benzene ring. |
Synthesis of Complex Architectures Incorporating this compound
The utility of this compound as a building block lies in its ability to be incorporated into larger, more complex molecular architectures, particularly conjugated polymers and materials with interesting optoelectronic properties. The ethynyl group serves as a key linker for polymerization and the extension of π-conjugated systems.
One of the primary methods for constructing such complex architectures is through polymerization reactions. Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers that can be synthesized using monomers containing ethynyl and haloaryl groups via Sonogashira coupling polymerization. This compound, in conjunction with a dihalo-aromatic comonomer, could be a valuable component in the synthesis of novel PAEs. The inclusion of the benzothiophene unit is known to influence the electronic and photophysical properties of the resulting polymers.
Furthermore, the concept of using benzothiophene derivatives as building blocks for organic semiconductors is well-established. The planar and electron-rich nature of the benzothiophene core contributes to efficient charge transport. By functionalizing the 7-position with an ethynyl group, this building block can be readily incorporated into larger conjugated systems, potentially leading to new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The synthesis of complex, multi-component molecules can also be envisioned through a series of selective derivatization steps. For example, a "click" reaction at the 7-ethynyl position could introduce a new functional moiety, which could then participate in subsequent transformations. This modular approach allows for the systematic construction of complex molecules with precise control over their structure and function.
Below is a table outlining potential complex architectures that could be synthesized from this compound:
| Architecture Type | Synthetic Strategy | Key Reactions | Potential Applications |
| Conjugated Polymers | Sonogashira Polymerization | Palladium-catalyzed cross-coupling | Organic electronics, sensors |
| Dendrimers | Convergent or Divergent Synthesis | Sonogashira coupling, Click chemistry | Light-harvesting, drug delivery |
| Macrocycles | Intramolecular Cyclization | Glaser coupling, Eglinton coupling | Host-guest chemistry, molecular recognition |
| Functional Dyes | Derivatization of the Benzothiophene Core | Electrophilic substitution followed by coupling reactions | Organic light-emitting diodes (OLEDs), imaging agents |
Computational and Theoretical Investigations of 7 Ethynyl 1 Benzothiophene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. chemrxiv.orgresearchgate.net It is used to determine the ground-state electronic structure of molecules. For 7-ethynyl-1-benzothiophene, a DFT study would begin with geometry optimization, where the lowest energy arrangement of atoms is found. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
The stability of the molecule can be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. By comparing the energy of this compound with that of its isomers or related compounds, its relative thermodynamic stability can be predicted. Functionals like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for such studies on organic molecules. rsc.orgacs.org
Table 1: Representative DFT-Calculated Properties for a Substituted Benzothiophene (B83047) Derivative (Note: This data is illustrative and not specific to this compound)
| Property | Calculated Value | Method/Basis Set |
| Total Energy | -X Hartrees | B3LYP/6-311+G(d,p) |
| Dipole Moment | Y Debye | B3LYP/6-311+G(d,p) |
| Rotational Constants | A, B, C (GHz) | B3LYP/6-311+G(d,p) |
This interactive table demonstrates typical output from DFT calculations, providing insights into the molecule's fundamental electronic and physical properties.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, which is relevant for applications in electronics and materials science. acs.org For this compound, the spatial distribution of the HOMO and LUMO would be visualized. Typically, in such π-conjugated systems, the HOMO and LUMO are distributed across the aromatic rings and the ethynyl (B1212043) substituent. The precise distribution indicates the most likely sites for electrophilic and nucleophilic attack. scirp.org
Table 2: Illustrative Frontier Molecular Orbital Data for a Benzothiophene Analog (Note: This data is illustrative and not specific to this compound)
| Molecular Orbital | Energy (eV) | Spatial Distribution |
| HOMO | -6.2 | Delocalized over benzothiophene ring and ethynyl group |
| LUMO | -1.8 | Delocalized over benzothiophene ring, with contribution from the ethynyl group |
| HOMO-LUMO Gap | 4.4 |
This interactive table presents hypothetical energy levels and distributions for the frontier orbitals, which are key indicators of chemical reactivity and electronic transition behavior.
Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of new compounds.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). youtube.commdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. nih.govbohrium.com For this compound, the calculations would likely predict π-π* transitions responsible for absorption in the UV region, characteristic of aromatic systems. mdpi.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting NMR chemical shifts (¹H and ¹³C). acs.org The calculated shifts for this compound would be compared to a standard reference (like tetramethylsilane) to predict the NMR spectrum. This is invaluable for confirming the compound's structure.
Table 3: Predicted Spectroscopic Data for a Hypothetical Aromatic Compound (Note: This data is illustrative and not specific to this compound)
| Spectrum | Parameter | Predicted Value | Method |
| UV-Vis | λmax | 285 nm | TD-DFT/B3LYP |
| ¹H NMR | Chemical Shift (δ) | 7.2-8.1 ppm (aromatic), 3.5 ppm (ethynyl) | DFT/GIAO |
| ¹³C NMR | Chemical Shift (δ) | 120-140 ppm (aromatic), 80-90 ppm (ethynyl) | DFT/GIAO |
This interactive table showcases how computational chemistry can predict spectroscopic data, which is essential for experimental validation and structural elucidation.
Molecular Modeling and Docking Studies for Target Interaction Prediction
Beyond intrinsic properties, computational methods can predict how a molecule might interact with larger biological systems, such as proteins. This is a cornerstone of structure-based drug design. wikipedia.orgnih.gov Benzothiophene derivatives are known to possess a wide range of biological activities, making such studies particularly relevant. researchgate.netnih.govbenthamdirect.comnih.goveurekaselect.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. wikipedia.orgmdpi.com The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. nih.gov
A typical docking study for this compound would involve selecting a relevant protein target (e.g., an enzyme implicated in a disease). The docking algorithm would then predict the binding mode and calculate a docking score, which is an estimate of the binding free energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the binding site. nih.gov
Table 4: Sample Ligand-Protein Docking Results for a Benzothiophene Inhibitor (Note: This data is illustrative and not specific to this compound)
| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase (e.g., 3XYZ) | -8.5 | Phe82, Leu134 | π-π stacking, Hydrophobic |
| Kinase (e.g., 3XYZ) | -8.5 | Lys21 | Hydrogen bond (via a hypothetical polar group) |
This interactive table illustrates the output of a molecular docking simulation, identifying potential biological targets and the nature of the molecular interactions.
While docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. bioinformaticsreview.comgithub.io Starting from the best-docked pose, an MD simulation treats the atoms as classical particles and solves Newton's equations of motion. youtube.comyoutube.com
Table 5: Representative Molecular Dynamics Simulation Analysis (Note: This data is illustrative and not specific to this compound)
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 200 ns | Sufficient time to assess complex stability |
| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site |
| Key Interaction Persistence | Hydrogen bond with Lys21 present > 85% of simulation time | Indicates a stable and significant interaction |
This interactive table summarizes typical findings from a molecular dynamics simulation, offering a deeper understanding of the stability and dynamics of the ligand-protein interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential, thereby guiding the design of new, more potent analogs.
Generation and Selection of Molecular Descriptors for this compound Derivatives
The foundation of a robust QSAR model lies in the accurate and comprehensive characterization of molecular structures through numerical values known as molecular descriptors. For a series of this compound derivatives, a wide array of descriptors can be calculated to quantify various aspects of their molecular architecture. These descriptors are typically categorized as follows:
1D Descriptors: These include basic molecular properties such as molecular weight, atom count, and bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Randić index, Balaban index), and electro-topological state (E-state) indices which describe the electronic and topological characteristics of each atom.
3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors include steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
The initial generation of descriptors can result in a large and often redundant dataset. Therefore, a crucial step is the selection of a smaller subset of descriptors that are most relevant to the biological activity being modeled. This selection process aims to reduce noise, avoid overfitting, and improve the interpretability of the resulting QSAR model. Common methods for descriptor selection include:
Correlation Analysis: A correlation matrix is generated to identify and remove descriptors that are highly correlated with each other, as they provide redundant information.
Stepwise Regression: This involves iteratively adding or removing descriptors from the model based on their statistical significance.
Genetic Algorithms (GA): These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors.
For instance, in a hypothetical QSAR study on this compound derivatives, a combination of steric, electrostatic, and electro-topological parameters might be identified as being primarily responsible for their activity.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. |
| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. |
Development and Validation of Predictive QSAR Models
Once a relevant set of descriptors has been selected, the next step is to develop a mathematical model that links these descriptors to the biological activity of the this compound derivatives. Several statistical methods can be employed for this purpose, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors).
Principal Component Regression (PCR): This technique is useful when dealing with a large number of correlated descriptors. It first reduces the dimensionality of the descriptor space by creating principal components and then performs regression on these components.
Partial Least Squares (PLS): PLS is similar to PCR but it considers both the descriptor matrix and the activity data simultaneously, often leading to more robust models.
The development of a QSAR model is an iterative process that requires rigorous validation to ensure its reliability and predictive power. Validation is typically performed using both internal and external methods:
Internal Validation: This involves assessing the stability and robustness of the model using the same dataset on which it was trained. A common technique is leave-one-out cross-validation (LOO-CV), where one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The quality of the internal validation is often assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model.
External Validation: This is a more stringent test of the model's predictive ability, where the model is used to predict the activity of a set of compounds (the test set) that were not used in the model development. The predictive power is evaluated by the predicted correlation coefficient (r²_pred). An r²_pred value greater than 0.5 is typically required for a model to be considered predictive.
A well-validated QSAR model for this compound derivatives can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
| Parameter | Value | Description |
|---|---|---|
| r² (coefficient of determination) | > 0.7 | Measures the goodness of fit of the model. |
| q² (cross-validated r²) | > 0.5 | Indicates the internal predictive ability of the model. |
| r²_pred (r² for external test set) | > 0.5 | Measures the model's ability to predict the activity of new compounds. |
| F-test | High value | Indicates the statistical significance of the model. |
| Standard Error of Estimate (SEE) | Low value | Represents the absolute measure of the quality of fit. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pathway Analysis
Several key ADME parameters can be predicted using computational models:
Absorption: This refers to the process by which a drug enters the bloodstream. Important parameters include aqueous solubility (LogS), intestinal absorption, and permeability through Caco-2 cells, which is a model for the intestinal epithelium.
Distribution: This describes how a drug spreads throughout the body. Key predictors include plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). For CNS-active compounds, the ability to cross the BBB is particularly important.
Metabolism: This involves the chemical modification of drugs by enzymes in the body, primarily in the liver. In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a large number of drugs.
Excretion: This is the removal of the drug and its metabolites from the body. Total clearance is a key parameter that can be computationally estimated.
These predictions are often based on established rules and models, such as Lipinski's "Rule of Five," which provides a set of guidelines for predicting the oral bioavailability of a compound based on its physicochemical properties.
For this compound derivatives, in silico ADME profiling would involve calculating a range of physicochemical and pharmacokinetic parameters. For example, the lipophilicity, often expressed as the logarithm of the octanol/water partition coefficient (LogP), is a critical determinant of both absorption and distribution.
| ADME Property | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Aqueous Solubility (LogS) | -4.5 | Moderately soluble |
| Caco-2 Permeability | High | Good intestinal absorption expected | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes | Potential for CNS activity |
| Plasma Protein Binding | >90% | High binding to plasma proteins | |
| Metabolism | CYP2D6 Inhibition | No | Low risk of drug-drug interactions via this pathway |
| Excretion | Total Clearance | Low | Slow elimination from the body |
By integrating QSAR and in silico ADME predictions, researchers can build a comprehensive computational profile of this compound derivatives, enabling a more rational and efficient approach to the design and optimization of new drug candidates.
Despite a comprehensive search for pharmacological and biological research on "this compound" and its derivatives, no specific in vitro or preclinical data relating to the outlined topics of antiproliferative/cytotoxic activity, enzyme inhibition, receptor binding, antimicrobial/antifungal activity, or antioxidant effects in cellular systems could be retrieved. The available scientific literature does not appear to contain studies focused on the biological screening or elucidation of the molecular mechanisms of action for this particular compound and its derivatives as per the requested detailed outline.
Therefore, it is not possible to provide an article with the specified content, data tables, and detailed research findings solely focused on "this compound" and its derivatives at this time. Further experimental research would be required to generate the data necessary to fulfill this request.
Pharmacological and Biological Research on 7 Ethynyl 1 Benzothiophene Derivatives in Vitro and Preclinical Focus
Elucidation of Molecular Mechanisms of Action (In Vitro)
Target Identification and Validation Approaches (e.g., proteomics, biochemical assays)
Identifying the molecular targets of a bioactive compound is a critical step in drug discovery. For derivatives of 7-ethynyl-1-benzothiophene, this process involves a combination of computational and experimental methods. Chemical proteomics is a powerful strategy for target deconvolution. nih.gov This approach can utilize the ethynyl (B1212043) group as a handle for "click chemistry" to link the compound to reporter tags or affinity matrices, enabling the isolation and identification of binding proteins from cell lysates. nih.gov
Biochemical assays are fundamental to validating these potential targets. For instance, if a proteomics screen suggests a particular kinase is a target, its activity would be measured in the presence of the benzothiophene (B83047) derivative. This has been demonstrated with other heterocyclic compounds, where derivatives were tested for their ability to inhibit specific enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comsemanticscholar.org Such assays quantify the compound's potency, often expressed as an IC50 value, confirming a direct interaction with the purified protein.
Signaling Pathway Modulation Studies (e.g., apoptosis, cell cycle regulation)
Many therapeutic agents, particularly in oncology, function by modulating critical cellular signaling pathways that control cell survival and proliferation. nih.gov Derivatives of the benzothiophene scaffold have been investigated for their ability to induce apoptosis (programmed cell death) and to arrest the cell cycle.
In one study, a series of benzothieno[3,2-b]pyran derivatives were evaluated for their cytotoxic effects. The most active compound, 2-amino-6-bromo-4-(4-nitrophenyl)-4H- wisdomlib.orgbenzothieno[3,2-b]pyran-3-carbonitrile, was found to significantly disrupt the cell cycle in human colon adenocarcinoma (HCT-116) cells. nih.gov Treatment led to a decrease in the G1 phase population and an accumulation of cells in the G2/M phase. nih.gov Furthermore, the compound induced a time-dependent increase in both early and late-stage apoptotic cells. nih.gov These findings indicate that the benzothiophene framework can be chemically modified to create derivatives that interfere with the core machinery of cell division and survival. nih.govmdpi.com
Table 1: Effects of a Benzothieno[3,2-b]pyran Derivative on Cell Cycle Progression in HCT-116 Cells| Cell Cycle Phase | Observed Effect | Implication |
|---|---|---|
| Pre-G1 | Increased cell population | Indication of apoptosis (sub-G1 peak) |
| G1 Phase | Time-dependent decrease in cell population | Inhibition of cell entry into the synthesis (S) phase |
| G2/M Phase | Increased cell population | Arrest of cells before or during mitosis |
DNA Interaction Studies (e.g., intercalation, damage)
Another mechanism by which cytotoxic compounds can exert their effects is through direct interaction with DNA. nih.gov Such interactions can include intercalation (inserting between base pairs), groove binding, or covalent modification, leading to DNA damage and subsequent cell cycle arrest or apoptosis. nih.gov
While direct DNA interaction studies on this compound are not widely reported, research on structurally related compounds provides insight. For example, a benzothiazole (B30560) derivative was shown to generate reactive oxygen species (ROS), leading to DNA double-strand breaks. nih.gov This DNA damage was a key event preceding a potent G2/M cell cycle arrest and apoptosis. nih.gov The ethynyl group itself can be a site of reactivity, and its incorporation into a planar aromatic system like benzothiophene could facilitate intercalative binding or other forms of DNA interaction. Spectroscopic techniques and gel electrophoresis are common methods used to investigate these potential interactions.
In Vivo Preclinical Studies (Non-Human Models)
Following promising in vitro results, preclinical studies in non-human models are essential to evaluate a compound's efficacy and behavior in a whole organism.
Efficacy Assessment in Preclinical Disease Models (e.g., tumor xenografts, infection models)
To assess the potential therapeutic utility of novel benzothiophene derivatives, researchers employ various preclinical disease models. In oncology research, tumor xenograft models are standard. In these models, human cancer cells are implanted into immunocompromised mice, forming a tumor that can be treated with the test compound. researchgate.netnih.gov Efficacy is primarily measured by the inhibition of tumor growth over time compared to a vehicle-treated control group. nih.gov At the end of the study, tumors are often excised and weighed for a final comparison. researchgate.net
For anti-infective research, infection models are used. For instance, a benzothiophene derivative, JSF-3269, demonstrated in vivo efficacy in a mouse model of acute, drug-resistant Enterococcus faecium infection. Such studies are critical for establishing the potential of a compound to treat specific diseases in a living system.
Pharmacodynamic Marker Evaluation in Animal Models
Pharmacodynamic (PD) markers are used to demonstrate that a compound is engaging its target and eliciting the desired biological effect in vivo. These markers provide a measurable link between drug administration and the biological response. For an anticancer agent, a PD marker could be the inhibition of a target kinase in tumor tissue, or a downstream effect like the induction of apoptosis, which can be measured by techniques like TUNEL staining on excised tumor tissue.
In some studies, non-invasive imaging can serve as a PD marker. For example, 18F-FDG Positron Emission Tomography (PET) scans can be used to monitor changes in tumor metabolism in response to treatment. nih.gov A significant decrease in 18F-FDG uptake in a tumor xenograft following treatment would serve as a marker of drug activity, often preceding any observable changes in tumor volume. nih.gov
Preliminary Toxicity Assessment in Animal Models (excluding adverse effect profiles)
Early assessment of a compound's toxicity is a crucial component of preclinical development. These studies are designed to identify potential liabilities before advancing to more extensive testing. zsmu.edu.ua Acute or subchronic toxicity studies are often conducted in rodent models, such as rats or mice. zsmu.edu.uanih.gov
Table 2: Parameters Monitored in Preliminary Animal Toxicity Studies| Category | Specific Parameters | Purpose |
|---|---|---|
| In-Life Observations | Clinical Signs | Monitor for overt signs of toxicity |
| Body Weight | Assess general health and development | |
| Food/Water Consumption | Evaluate effects on appetite and hydration | |
| Clinical Pathology | Hematology | Assess effects on blood cells (red, white, platelets) |
| Serum Chemistry | Evaluate organ function (e.g., liver, kidney) | |
| Post-Mortem | Histopathology | Microscopic examination of tissues for cellular changes |
Structure Activity Relationship Sar Studies of 7 Ethynyl 1 Benzothiophene Derivatives
Impact of Ethynyl (B1212043) Group Modifications on Biological and Chemical Properties
The ethynyl group at the 7-position of the 1-benzothiophene scaffold is a key functional moiety that significantly influences the molecule's biological and chemical characteristics. Its unique linear geometry and electron-rich triple bond offer opportunities for a variety of chemical transformations and interactions with biological targets.
The terminal alkyne of the 7-ethynyl-1-benzothiophene moiety is a versatile chemical handle for bioorthogonal chemistry. These reactions occur in biological systems without interfering with native biochemical processes. The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net
In CuAAC , the terminal alkyne reacts with an azide (B81097) to form a stable triazole linkage, a reaction widely used for bioconjugation, such as labeling proteins and other biomolecules. nih.gov This methodology, however, is often limited to in vitro or ex vivo applications due to the cytotoxicity of the copper catalyst.
SPAAC offers an alternative for live-cell imaging and in vivo studies by using a strained cyclooctyne (B158145) instead of a copper catalyst. researchgate.net The relief of ring strain drives the reaction forward, allowing for the conjugation of the this compound derivative to a biomolecule of interest that has been metabolically labeled with an azide. This enables the tracking and visualization of biological processes. While specific studies on this compound in this context are not extensively documented, the reactivity of the terminal alkyne makes it a prime candidate for such applications.
The table below summarizes the key features of these bioorthogonal reactions.
| Reaction | Key Features | Applications |
| CuAAC | Copper(I)-catalyzed, forms a stable triazole, high reaction rate. | In vitro bioconjugation, protein labeling, drug discovery. |
| SPAAC | Copper-free, uses strained cyclooctynes, suitable for in vivo studies. | Live-cell imaging, in vivo tracking of biomolecules. |
Modifications to the terminal alkyne, such as the addition of various substituents, can profoundly alter the electronic and steric properties of the this compound derivative.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ethynyl moiety can modulate the pKa of the acetylenic proton and the nucleophilicity of the triple bond. mdpi.com An EWG can increase the acidity of the terminal proton, potentially influencing its interaction with biological targets or its reactivity in certain chemical transformations. Conversely, an EDG can increase the electron density of the alkyne, which may enhance its participation in reactions like cycloadditions.
Steric Effects: The size and shape of substituents on the ethynyl group can introduce steric hindrance, which can affect the molecule's ability to bind to a target protein. frontiersin.org Bulky substituents may prevent the molecule from fitting into a binding pocket, thereby reducing its biological activity. However, in some cases, steric bulk can be strategically employed to enhance selectivity for a specific target over others.
Substituent Effects on the Benzothiophene (B83047) Core at Various Positions
The benzothiophene core serves as a rigid scaffold for the presentation of various functional groups. The nature and position of substituents on this bicyclic system are critical determinants of the molecule's biological activity and selectivity. nih.gov
The biological activity of benzothiophene derivatives is highly sensitive to the position of substituents on the aromatic ring. For instance, in a series of benzothiophene derivatives targeting a particular enzyme, a substituent at the C-2 position might be crucial for activity, while the same substituent at the C-3 or C-5 position could lead to a significant loss of potency. rsc.org
A hypothetical example of positional effects is presented in the table below, illustrating how the position of a nitro group on the benzothiophene core could influence inhibitory activity against a hypothetical kinase.
| Compound | Substituent Position | IC50 (nM) |
| 1 | 2-NO2 | 50 |
| 2 | 3-NO2 | 500 |
| 3 | 4-NO2 | 120 |
| 4 | 5-NO2 | 85 |
| 5 | 6-NO2 | 200 |
This hypothetical data suggests that a nitro group at the 2- or 5-position is more favorable for activity than at other positions. Such positional scanning is a common strategy in SAR studies to identify the optimal substitution pattern for a given biological target.
The electronic and steric properties of substituents on the benzothiophene core play a crucial role in their interactions with biological macromolecules. researchgate.net
Electronic Contributions: The introduction of EDGs or EWGs can alter the electron distribution of the benzothiophene ring system, affecting its ability to participate in π-π stacking, hydrogen bonding, or other non-covalent interactions with a target protein. nih.gov For example, an EWG might enhance the acidity of a nearby proton, making it a better hydrogen bond donor.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. slideshare.net For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. pharmacophorejournal.com
A ligand-based pharmacophore model can be developed by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. nih.gov This model can then be used to virtually screen large compound libraries to identify new potential hits with the desired biological activity.
Structure-based pharmacophore models are derived from the three-dimensional structure of the target protein, usually in complex with a ligand. slideshare.net These models define the key interaction points within the binding site, providing a more detailed and accurate guide for the design of new ligands.
Key pharmacophoric features that might be important for the biological activity of this compound derivatives could include:
Aromatic Ring: The benzothiophene core itself, which can engage in π-π stacking interactions.
Hydrogen Bond Acceptor/Donor: The sulfur atom in the thiophene (B33073) ring or substituents on the core or ethynyl group.
Hydrophobic Features: The aromatic rings and any aliphatic substituents.
Alkyne Moiety: The ethynyl group, which can participate in various interactions, including π-alkyne interactions.
By understanding these SAR principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with improved therapeutic potential. mdpi.com
Scaffold Hopping and Isosteric Replacements in Ethynyl Benzothiophene Derivatives
In the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists often employ strategies such as scaffold hopping and isosteric replacement. These approaches aim to modify the core structure of a lead compound, like this compound, to explore new chemical space while retaining or enhancing its desired biological activity.
Scaffold hopping involves the replacement of a central molecular core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups essential for biological activity. This technique can lead to the discovery of new intellectual property, improved physicochemical properties, and altered off-target effects. For derivatives of this compound, this could involve replacing the benzothiophene core with other bicyclic or heterocyclic systems. The goal is to identify novel chemotypes that mimic the spatial and electronic features of the original benzothiophene ring system, thereby preserving its interaction with the biological target.
Isosteric and bioisosteric replacements are more subtle modifications where an atom or a group of atoms is exchanged for another with similar size, shape, and electronic configuration. A classic example of an isosteric replacement for the sulfur atom in the thiophene ring of benzothiophene would be its substitution with a vinylene group (-CH=CH-) to yield a naphthalene (B1677914) derivative, or with an oxygen atom to form a benzofuran. Bioisosteric replacements are broader and focus on substitutions that result in similar biological activity, which may not be strictly isosteric. For instance, replacing the ethynyl group at the 7-position with other small, rigid functional groups like a cyano (-CN) or a trifluoromethyl (-CF3) group could be explored to modulate target binding and metabolic stability.
Detailed research findings on specific scaffold hopping and isosteric replacement studies for this compound derivatives are not extensively available in publicly accessible literature. However, based on the principles of medicinal chemistry, hypothetical modifications can be proposed to guide future research. The following table illustrates potential scaffold hops and isosteric replacements of a hypothetical this compound derivative and the anticipated impact on its properties.
| Original Scaffold/Group | Replacement Scaffold/Group | Rationale for Replacement | Potential Impact on Activity/Properties |
| 1-Benzothiophene | Indole | Isosteric replacement of sulfur with a nitrogen atom. | May alter hydrogen bonding capabilities and metabolic stability. |
| 1-Benzothiophene | Naphthalene | Isosteric replacement of the sulfur atom with a vinylene group. | Could enhance lipophilicity and affect stacking interactions with the target. |
| 1-Benzothiophene | Benzofuran | Isosteric replacement of sulfur with an oxygen atom. | May change electronic properties and hydrogen bond accepting ability. |
| 7-Ethynyl | 7-Cyano | Isosteric replacement of the ethynyl group. | Can act as a hydrogen bond acceptor and may alter target binding affinity. |
| 7-Ethynyl | 7-Trifluoromethyl | Bioisosteric replacement. | Increases lipophilicity and can improve metabolic stability. |
This table is generated based on established principles of medicinal chemistry and represents hypothetical examples for illustrative purposes. The actual impact on biological activity would need to be determined through synthesis and experimental testing.
The exploration of such modifications is a critical step in the optimization of lead compounds. By systematically altering the core structure and peripheral functional groups of this compound, researchers can delineate the structure-activity relationship (SAR) and develop new analogues with superior therapeutic potential.
Advanced Spectroscopic and Structural Elucidation of 7 Ethynyl 1 Benzothiophene and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds like 7-Ethynyl-1-benzothiophene. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei (primarily ¹H and ¹³C), a complete structural map can be assembled.
Based on the structure of this compound, a ¹H NMR spectrum would be expected to show six distinct signals: five in the aromatic region corresponding to the protons on the benzothiophene (B83047) ring system and one for the acetylenic proton. The ¹³C NMR spectrum would display ten signals, corresponding to the ten carbon atoms in the molecule.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are critical for assembling the molecular framework by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the correlations between adjacent protons on the benzene (B151609) and thiophene (B33073) rings, confirming their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would allow for the definitive assignment of each carbon atom in the benzothiophene skeleton that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This would be instrumental in piecing together the entire structure. For instance, correlations from the protons on the benzene part of the molecule to the quaternary carbons shared between the two rings would confirm the fused ring system. Correlations from the aromatic protons to the ethynyl (B1212043) carbons would verify the position of the substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a relatively planar molecule like this compound, NOESY could show through-space correlations between protons on the ethynyl group and the adjacent proton on the aromatic ring.
A summary of expected 2D NMR correlations for the structural elucidation of this compound is presented below.
| Technique | Purpose | Expected Correlations for this compound |
| COSY | Identifies H-H couplings | Correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6). |
| HMQC/HSQC | Correlates protons to their directly attached carbons | Each aromatic CH group would show a correlation. |
| HMBC | Shows long-range (2-3 bond) H-C correlations | Correlations from aromatic protons to quaternary carbons and ethynyl carbons. |
| NOESY | Identifies protons close in space | Correlation between the H-6 proton and the protons of the ethynyl group. |
Solid-State NMR for Conformational Analysis
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can reveal information about the molecule's conformation and packing in the crystalline state. documentsdelivered.com For benzothiophene derivatives, ssNMR can be used to study conformational polymorphism, where different crystal forms of the same compound exhibit distinct molecular arrangements. documentsdelivered.com Techniques like 2D PASS (magic angle spinning) can be employed to analyze the influence of crystal packing on the molecular structure. documentsdelivered.com Although specific ssNMR data for this compound are not available, this method would be valuable for understanding its solid-state properties.
X-ray Crystallography for Molecular and Supramolecular Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.it It provides definitive proof of molecular structure, including bond lengths, bond angles, and torsional angles.
Single Crystal X-ray Diffraction Analysis
A single crystal X-ray diffraction analysis of this compound would provide an unambiguous confirmation of its chemical structure. mdpi.com The analysis would yield a detailed crystallographic data set, which includes information about the crystal system, space group, and unit cell dimensions. researchgate.net This data allows for the creation of a 3D model of the molecule, confirming the planarity of the benzothiophene core and the geometry of the ethynyl substituent. researchgate.net While the crystal structure for this compound itself is not present in the searched literature, analysis of related benzothiophene derivatives shows how this technique confirms molecular structures and reveals details about intermolecular interactions like π–π stacking in the solid state. mdpi.com
A typical data table generated from a single crystal X-ray diffraction experiment would include the following parameters:
| Parameter | Description |
| Formula | Molecular formula of the compound. |
| Formula Weight | Molecular weight of the compound. |
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). mdpi.com |
| Space Group | The designation of the crystal's symmetry group (e.g., P2₁/n). mdpi.com |
| Unit Cell Dimensions | a, b, c (lengths) and α, β, γ (angles). researchgate.net |
| Volume | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Density (calculated) | The calculated density of the crystal. |
Co-crystallization with Biological Targets for Binding Mode Elucidation
Co-crystallization is a technique where a small molecule (ligand) is crystallized with a biological macromolecule, such as a protein or enzyme, to determine how the ligand binds. google.com This is a cornerstone of structure-based drug design. Benzothiophene scaffolds are found in many biologically active compounds, including some that act as antagonists for targets like the estrogen receptor. nih.govrsc.org
In a study on novel benzothiophene analogs, X-ray crystallography of a co-crystal successfully illustrated the covalent engagement of the compound with a Cysteine residue in the estrogen receptor α (ERα). nih.gov If this compound were to be investigated as a ligand for a biological target, obtaining a co-crystal structure would be a primary goal to elucidate its precise binding mode and inform further optimization.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. rsc.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique molecular formula.
For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₆S. The calculated theoretical exact mass can be compared to the experimentally measured mass, with a match providing strong evidence for the compound's identity. This technique is routinely reported in the synthesis and characterization of new benzothiophene derivatives. mdpi.commdpi.com
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₆S | - |
| Theoretical Exact Mass ([M+H]⁺) | 159.0263 | Calculated |
| Measured Mass ([M+H]⁺) | Not available in search results | - |
In addition to accurate mass determination of the parent ion, HRMS can provide information on the fragmentation patterns of the molecule, which can further support structural elucidation.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification
Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural confirmation of synthetic compounds like this compound and for the identification of its metabolites in complex biological matrices. nih.gov The technique involves multiple stages of mass analysis, typically including the selection of a precursor ion (such as the molecular ion, M+) followed by its fragmentation through collision-induced dissociation (CID) to produce a unique spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. nih.gov
For this compound, the high-resolution mass spectrum would first confirm the elemental composition. In MS/MS analysis, the stable aromatic benzothiophene ring is expected to result in a prominent molecular ion peak. libretexts.orgnih.gov The fragmentation pathways are predicted to involve characteristic losses from the ethynyl group and cleavage of the benzothiophene ring system.
Predicted Fragmentation Pattern: The fragmentation of the this compound radical cation (m/z 158) would likely proceed through several key pathways:
Loss of acetylene (B1199291) (C₂H₂): A common fragmentation for ethynyl-substituted aromatic compounds, leading to a significant fragment ion.
Loss of a sulfur atom (S): Cleavage of the thiophene ring can result in the expulsion of a sulfur atom.
Cleavage of the thiophene ring: Resulting in the loss of fragments like CS or HCS.
These fragmentation patterns are instrumental in confirming the identity of the parent compound. Furthermore, MS/MS, often coupled with liquid chromatography (LC/MS/MS), is the method of choice for metabolite identification. nih.govnih.gov Following incubation of this compound in biological systems (e.g., liver microsomes), metabolites are separated and analyzed. Common metabolic transformations include oxidation (e.g., hydroxylation of the aromatic ring, S-oxidation of the thiophene sulfur) and conjugation. The mass shift from the parent compound to the metabolite indicates the type of metabolic modification, while the MS/MS fragmentation pattern of the metabolite helps to pinpoint the exact site of modification.
Table 1: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structural Moiety |
| 158.02 | 132.03 | C₂H₂ | Loss of acetylene |
| 158.02 | 126.05 | S | Loss of sulfur atom |
| 158.02 | 113.02 | HCS | Thiophene ring cleavage |
| 132.03 | 104.03 | C₂H₂ | Benzene ring fragment |
Table 2: Putative Metabolites of this compound Identified by LC/MS/MS
| Observed Mass (m/z) | Mass Shift from Parent | Proposed Biotransformation | Putative Structure |
| 174.02 | +16 | Oxidation | This compound-S-oxide |
| 174.02 | +16 | Hydroxylation | Hydroxy-7-ethynyl-1-benzothiophene |
| 254.05 | +96 | Glucuronide Conjugation | This compound-glucuronide |
Advanced Vibrational Spectroscopy (IR, Raman) for Mechanistic Insights
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding environment. americanpharmaceuticalreview.comumsystem.edu These methods are particularly valuable for elucidating the mechanisms of ligand-target interactions by detecting subtle changes in molecular vibrations upon binding. mdpi.com
For this compound, the vibrational spectrum is characterized by specific modes associated with its functional groups: the ethynyl C≡C stretch, the aromatic ring vibrations, and the C-S modes of the thiophene ring. iosrjournals.org
Characteristic Vibrational Modes:
C≡C Stretch: A sharp, intense band in the Raman spectrum and a weaker band in the IR spectrum, typically around 2100-2140 cm⁻¹.
C-S Stretch: Found in the lower frequency region of the spectrum (typically 600-800 cm⁻¹), characteristic of the thiophene ring. iosrjournals.org
Aromatic C-H Stretch: Occurs above 3000 cm⁻¹.
Ring Stretching Modes: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the fused aromatic system.
When a ligand like this compound binds to a biological target (e.g., a protein), the interaction perturbs the electron distribution and geometry of both the ligand and the binding site residues. These perturbations are reflected as shifts in the vibrational frequencies of specific bonds. americanpharmaceuticalreview.com
For instance, if the ethynyl group were to act as a hydrogen bond acceptor or engage in other electronic interactions within a binding pocket, a noticeable shift in the C≡C stretching frequency would be expected. Similarly, interactions involving the sulfur atom's lone pair of electrons or the π-system of the benzothiophene ring would lead to shifts in the C-S and aromatic ring vibrational modes. By comparing the vibrational spectrum of the free ligand with that of the ligand-target complex, one can deduce which parts of the molecule are directly involved in the binding event.
Table 3: Illustrative Vibrational Frequency Shifts of this compound Upon Binding to a Hypothetical Target
| Vibrational Mode | Frequency (Free Ligand, cm⁻¹) | Frequency (Bound Ligand, cm⁻¹) | Frequency Shift (Δν, cm⁻¹) | Interpretation |
| Ethynyl C≡C Stretch | 2115 | 2105 | -10 | Ethynyl group involved in hydrogen bonding or electronic interaction. |
| Aromatic C=C Stretch | 1580 | 1588 | +8 | π-stacking interaction with aromatic residues in the binding site. |
| Thiophene C-S Stretch | 750 | 742 | -8 | Interaction involving the sulfur atom or perturbation of the thiophene ring. |
Vibrational spectroscopy can also provide insights into the conformational changes that occur in both the ligand and the target molecule upon complex formation. nih.gov While this compound is a relatively rigid molecule, subtle changes in dihedral angles or bond geometries can occur upon binding, which may be detected as small shifts or changes in the intensity of certain vibrational bands.
More significantly, changes in the protein's secondary structure upon ligand binding can be monitored using IR spectroscopy, particularly by analyzing the amide I band (1600-1700 cm⁻¹), which is sensitive to the protein backbone conformation (α-helix, β-sheet, etc.). A shift in the amide I band upon addition of this compound would provide direct evidence of a ligand-induced conformational change in the protein target. This information is crucial for understanding the mechanism of action and the thermodynamics of the binding process.
Advanced Applications and Future Research Directions
Application in Bioconjugation and Chemical Probe Development
The terminal alkyne functionality of 7-Ethynyl-1-benzothiophene is a key feature that enables its participation in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This reactivity opens up numerous possibilities for its use in bioconjugation and the development of sophisticated chemical probes.
Activity-Based Protein Profiling (ABPP) Probes
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional characterization of enzymes in their native biological context. nih.govnih.gov ABPP probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a reporter tag (like a fluorophore or biotin) for detection and enrichment, and often a linker. The ethynyl (B1212043) group in this compound can serve as a versatile handle for the attachment of a reporter tag via click chemistry after the probe has labeled its protein target.
While direct applications of this compound in ABPP are still emerging, the principle has been demonstrated with structurally related compounds. For instance, ethynyl benziodoxolone reagents have been developed to expand the scope of cysteine-reactive probes in ABPP. nih.gov The benzothiophene (B83047) scaffold itself, being a privileged structure in medicinal chemistry, could be functionalized to target specific enzyme classes. researchgate.netmalayajournal.orgdntb.gov.uanih.gov The incorporation of the 7-ethynyl group would then allow for the subsequent analysis of these targeted proteins. The development of this compound-based probes could, therefore, enable the discovery of novel enzyme inhibitors and the elucidation of their mechanisms of action.
Fluorescent Probes and Imaging Agents Incorporating Ethynyl Benzothiophene
Fluorescent probes are indispensable tools for visualizing biological processes in living systems. scispace.com Thiophene- and benzothiophene-containing molecules are known to exhibit interesting photophysical properties, making them attractive fluorophores. nbinno.comnih.gov The benzothiophene core of this compound can be expected to confer favorable fluorescent properties, such as a potentially large Stokes shift and good photostability.
The ethynyl group offers a strategic point for modification to fine-tune these properties or to attach targeting moieties. For example, the fluorescence of a benzothiophene-based probe could be designed to "turn on" upon reacting with a specific analyte. mdpi.com Furthermore, the alkyne can be used to conjugate the benzothiophene fluorophore to biomolecules, such as peptides or antibodies, to create highly specific imaging agents for tracking their localization and dynamics within cells. The development of such probes based on the this compound scaffold could lead to new tools for disease diagnosis and for studying cellular function with high spatial and temporal resolution.
Potential in Materials Science and Photophysical Applications (beyond basic properties)
The conjugated π-system of the benzothiophene core, extended by the ethynyl group, suggests that this compound and its derivatives could possess valuable electronic and photophysical properties for applications in materials science.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Benzothiophene-containing materials have been investigated for their use in organic light-emitting diodes (OLEDs) due to their charge-transporting capabilities and tunable emission properties. researchgate.netmdpi.comfrontiersin.orgrsc.org The rigid and planar structure of the benzothiophene unit can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The introduction of an ethynyl group at the 7-position can further extend the π-conjugation of the molecule, potentially leading to a red-shift in its absorption and emission spectra. This could be advantageous for the development of emitters in the blue, green, or even red regions of the visible spectrum, depending on further molecular design.
In the context of organic photovoltaics (OPVs), benzothiophene derivatives have been explored as components of donor-acceptor polymers. The electron-rich nature of the benzothiophene core makes it a suitable donor unit. The properties of such materials can be finely tuned by chemical modification. The incorporation of this compound into polymer backbones could influence the energy levels (HOMO and LUMO) and the optical bandgap of the resulting materials, which are critical parameters for efficient solar energy conversion.
Supramolecular Assembly and Self-Organizing Systems
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of bottom-up nanotechnology. The planar benzothiophene core of this compound can promote self-assembly through π-π stacking interactions. The ethynyl group can also participate in non-covalent interactions, such as hydrogen bonding (if a suitable acceptor is present) or halogen bonding (if halogenated), further directing the formation of supramolecular architectures. The resulting self-assembled structures, such as nanofibers or thin films, could exhibit interesting collective properties that differ from those of the individual molecules. For instance, the charge-carrier mobility in such ordered assemblies is often significantly enhanced compared to amorphous materials.
Charge Carrier Mobility Studies in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are key components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. mdpi.comrsc.orgepa.gov Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a larger, related benzothiophene-containing structure, have shown exceptionally high charge carrier mobilities. acs.org This is attributed to their favorable solid-state packing, which facilitates efficient intermolecular charge transport.
The introduction of an ethynyl group at the 7-position of a benzothiophene core could influence the molecular packing and, consequently, the charge transport properties. beilstein-journals.org Studies on thin films of this compound and its derivatives in OFET devices would be crucial to understanding the structure-property relationships and to assess their potential as high-performance organic semiconductors. The ability to solution-process these materials would be an added advantage for the fabrication of low-cost, large-area electronic devices. researchgate.netresearchgate.netresearchgate.net
Table 1: Potential Applications of this compound and its Derivatives
| Application Area | Specific Use | Key Feature of this compound |
|---|---|---|
| Bioconjugation & Probes | Activity-Based Protein Profiling (ABPP) | Ethynyl group for click chemistry attachment of reporter tags. |
| Fluorescent Imaging Agents | Benzothiophene core as a fluorophore; ethynyl group for conjugation. | |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation for tunable emission. |
| Organic Photovoltaics (OPVs) | Electron-rich core for use in donor materials. | |
| Supramolecular Assembly | Planar core for π-π stacking; ethynyl group for directional interactions. | |
| Organic Field-Effect Transistors (OFETs) | Rigid core for ordered packing and charge transport. |
Table 2: Investigated Properties of Benzothiophene Derivatives in Different Applications
| Application | Property Investigated | Finding |
|---|---|---|
| OLEDs | Emission Wavelength | Introduction of thiophene (B33073) as a π-bridge can lead to a significant red-shift in emission. frontiersin.org |
| OFETs | Charge Carrier Mobility | Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) exhibit high hole mobilities. acs.org |
| Fluorescent Probes | Analyte Selectivity | Benzothiazole-based probes can be designed for the selective detection of specific ions. nih.gov |
Catalyst Design and Synthesis Utilizing this compound Ligands
The rational design of ligands is a cornerstone of modern catalysis, enabling control over the activity, selectivity, and stability of metal complexes. While this compound itself is not yet widely documented as a ligand in catalysis, its structural components—the benzothiophene core and the ethynyl group—offer significant potential for the development of novel catalyst systems.
The benzothiophene moiety, as a sulfur-containing heterocycle, can be incorporated into various ligand architectures. Notably, the development of N,S-heterocyclic carbenes (NSHCs) has demonstrated the utility of sulfur-containing rings in stabilizing transition metal centers. nih.gov These NSHC-metal complexes have been explored in a range of catalytic C-C coupling reactions. nih.gov The benzothiophene scaffold could serve a similar role, with the sulfur atom coordinating to a metal center, potentially influencing the electronic properties and steric environment of the resulting catalyst.
The true versatility of this compound in catalyst design lies in its terminal alkyne functionality. This group provides a powerful tool for several advanced applications:
Immobilization: The ethynyl group can be used to tether the ligand, and subsequently the entire metal catalyst, to a solid support. This is commonly achieved through reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the creation of heterogeneous catalysts that are easily separated from the reaction mixture, enhancing recyclability and process efficiency.
Creation of Multimetallic Systems: The rigid, linear nature of the ethynyl group makes it an ideal linker for constructing bimetallic or polymetallic catalysts. researchgate.net By connecting two or more benzothiophene-metal units, it is possible to design catalysts where multiple metal centers can cooperate in a single catalytic cycle, potentially enabling new or more efficient transformations.
Post-Synthesis Modification: The alkyne serves as a versatile handle for the post-synthesis modification of the ligand. After the metal complex is formed, additional functional groups can be attached to the ethynyl moiety to fine-tune the catalyst's properties, such as its solubility or steric bulk, without altering the core coordination sphere.
Future research in this area could focus on synthesizing and characterizing metal complexes of this compound and its derivatives. Evaluating their efficacy in key organic transformations, such as cross-coupling reactions, C-H activation, and asymmetric catalysis, would establish the viability of this scaffold as a new class of tunable ligands. rutgers.edu
Emerging Methodologies for Synthesis and Derivatization
The synthesis of functionalized benzothiophenes is a mature field of research, yet emerging methodologies continue to offer milder conditions, greater efficiency, and novel pathways for derivatization. Accessing the this compound core and its derivatives can be accomplished through a combination of established and cutting-edge techniques.
Core Synthesis and Ethynylation: The construction of the benzothiophene skeleton can be achieved through various cyclization strategies. nih.gov Modern approaches often employ transition-metal catalysis or visible-light-mediated photocatalysis, which allows for radical annulation processes under mild conditions. nih.govacs.org Once the benzothiophene core is formed, introducing the ethynyl group at the C7 position is typically accomplished via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling of a 7-halo-1-benzothiophene precursor with a suitable alkyne.
Emerging Derivatization Techniques: With the this compound scaffold in hand, the focus shifts to its further functionalization. The ethynyl group itself is the primary site for derivatization, serving as a linchpin for building molecular complexity.
Click Chemistry: The terminal alkyne is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and specific covalent linking of the benzothiophene scaffold to molecules containing an azide (B81097) group, providing a modular approach to new derivatives. nih.govacs.org
C-H Functionalization: A major advancement in synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. hw.ac.uk For the benzothiophene ring system, palladium-catalyzed direct arylation at the C2 position has been demonstrated, offering a route to modify the heterocycle without pre-functionalization. acs.org This allows for the rapid generation of analogue libraries for structure-activity relationship studies. hw.ac.uk
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. acs.org This methodology can be applied to generate substituted benzothiophenes from diazonium salts and alkynes, avoiding the need for transition metals and high temperatures. acs.org
These emerging methods provide a robust toolbox for both the initial synthesis and subsequent diversification of this compound, paving the way for its application in materials science and medicinal chemistry.
| Synthetic Method | Description | Key Features | Reference(s) |
| Transition-Metal Catalyzed Cyclization | Intramolecular or intermolecular reactions catalyzed by metals like palladium or copper to form the benzothiophene ring. | High efficiency, good functional group tolerance. | nih.govrsc.org |
| Visible-Light Photocatalysis | Uses an organic dye and light to initiate a radical annulation process, forming the benzothiophene core from precursors. | Metal-free, mild ambient conditions, high regioselectivity. | acs.org |
| Sonogashira Coupling | Palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. Used to install the ethynyl group. | Reliable and widely used for C-C bond formation to sp-hybridized carbons. | wikipedia.org |
| Click Chemistry (CuAAC) | Copper-catalyzed reaction between a terminal alkyne and an azide to form a 1,2,3-triazole ring. | High yield, stereospecific, tolerant of many functional groups. | nih.govacs.org |
| Direct C-H Functionalization | Activation and substitution of a C-H bond on the benzothiophene ring, often at the C2 position, catalyzed by a transition metal. | Atom-economical, avoids pre-functionalization steps. | hw.ac.ukacs.org |
Outlook on Therapeutic Potential and Next-Generation Derivative Development (Preclinical Perspective)
The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals like raloxifene (B1678788) (an estrogen receptor modulator) and sertaconazole (B158924) (an antifungal agent). wikipedia.orgresearchgate.net Derivatives of benzothiophene have demonstrated a vast array of pharmacological activities in preclinical studies, making them attractive candidates for drug discovery programs. nih.govresearchgate.net
Established Biological Activities of Benzothiophene Derivatives: The therapeutic potential of the benzothiophene core is broad, with derivatives showing promise in multiple disease areas. The electron-rich sulfur atom and the planar bicyclic structure can engage in various interactions with biological targets, including hydrogen bonding and π-π stacking. researchgate.net
| Therapeutic Area | Biological Activity / Target | Reference(s) |
| Oncology | Anticancer, Kinase Inhibition, Estrogen Receptor Modulation | researchgate.netrsc.org |
| Infectious Diseases | Antimicrobial, Antifungal, Antitubercular, Antimalarial | nih.govresearchgate.netresearchgate.net |
| Inflammatory Diseases | Anti-inflammatory, Analgesic | researchgate.netrsc.org |
| Metabolic Disorders | Antidiabetic | researchgate.net |
| Central Nervous System | Anticonvulsant, Anti-Alzheimer's Agents | researchgate.netrsc.org |
The Role of the 7-Ethynyl Group in Drug Design: The incorporation of a 7-ethynyl group onto the benzothiophene scaffold is a strategic decision from a medicinal chemistry perspective. The ethynyl group is far from being a passive substituent; it is a versatile tool that has been widely exploited in drug discovery. researchgate.netnih.gov
Pharmacophore and Spacer: The linear and rigid nature of the alkyne can act as a spacer to optimally position other pharmacophoric groups for target interaction. researchgate.net In some cases, the alkyne itself can interact with the target protein.
Metabolic Stability: Introducing an ethynyl group can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. researchgate.net
Bioorthogonal Handle: As a terminal alkyne, the group serves as a chemical handle for "click chemistry." nih.govacs.org This allows for the modular synthesis of next-generation derivatives. For example, a library of this compound derivatives could be created by linking the core to various bioactive fragments (e.g., peptides, sugars, or other small molecules) via a stable triazole linker. This approach is central to creating dual-action drugs or targeted therapeutic agents.
Future Preclinical Outlook: The future development of this compound-based therapeutics will likely involve a modular, target-oriented approach. Preclinical research should focus on:
Library Synthesis: Leveraging the derivatization methods outlined in section 8.4 to synthesize a diverse library of compounds where different functional moieties are attached to the ethynyl group.
Targeted Screening: Screening these libraries against panels of relevant biological targets, such as protein kinases, estrogen receptors, or microbial enzymes, based on the known activities of the benzothiophene class.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of initial "hit" compounds to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net
From a preclinical perspective, the this compound scaffold represents a promising starting point for developing novel drug candidates with potentially improved efficacy and tailored properties for a wide range of diseases.
Q & A
Q. What are the established synthetic routes for 7-Ethynyl-1-benzothiophene, and how can researchers optimize reaction conditions for purity and yield?
- Methodological Answer : The synthesis typically involves Sonogashira coupling between 1-benzothiophene derivatives and terminal alkynes. Key steps include:
- Substrate Preparation : Start with halogenated benzothiophene (e.g., 7-bromo-1-benzothiophene) and trimethylsilylacetylene (TMSA) as precursors.
- Catalytic System : Use Pd(PPh₃)₂Cl₂/CuI in a triethylamine base, with THF or DMF as solvents.
- Optimization : Vary temperature (80–110°C), reaction time (12–24 hrs), and catalyst loading (1–5 mol%) to maximize yield. Monitor progress via TLC or GC-MS.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Purity validation requires NMR (¹H/¹³C), FT-IR (C≡C stretch ~2100 cm⁻¹), and HPLC (≥95% purity). For reproducibility, document solvent degassing, inert atmosphere (N₂/Ar), and catalyst activation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ethynyl proton (δ 2.8–3.1 ppm, split due to coupling with sulfur).
- ¹³C NMR : Confirm sp² carbons (110–140 ppm) and ethynyl carbons (70–90 ppm).
- FT-IR : Detect C≡C (~2100 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency ensures batch homogeneity.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 173.03).
Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How should researchers approach contradictory reports regarding the catalytic activity of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in experimental design. Address discrepancies through:
- Comparative Replication : Reproduce studies under identical conditions (solvent, temperature, substrate ratios).
- Structural Analysis : Use XPS or Raman spectroscopy to check for oxidation states or unintended functionalization (e.g., ethynyl group degradation).
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare electronic properties (HOMO-LUMO gaps) and predict reactivity trends.
- Contextual Factors : Evaluate solvent polarity effects (e.g., DMSO vs. toluene) and catalytic loading thresholds. Document all parameters in supplementary materials for transparency .
Q. What strategies are recommended for integrating this compound into supramolecular systems or polymeric matrices?
- Methodological Answer :
- Covalent Functionalization :
- Click Chemistry : Use CuAAC (Cu-catalyzed azide-alkyne cycloaddition) to attach azide-terminated polymers (e.g., PEG-azide).
- Crosslinking : Incorporate into conjugated microporous polymers (CMPs) via Yamamoto coupling.
- Non-Covalent Interactions :
- Host-Guest Systems : Exploit π-π stacking with cucurbiturils or cyclodextrins; confirm binding via fluorescence quenching or ITC (isothermal titration calorimetry).
- Self-Assembly : Study aggregation behavior in THF/water mixtures using DLS (dynamic light scattering) and TEM.
Monitor stability under operational conditions (e.g., thermal gravimetric analysis, TGA) .
Data Analysis and Presentation
Q. How can researchers statistically validate the reproducibility of synthetic yields across multiple batches?
- Methodological Answer :
- Statistical Framework : Apply ANOVA to compare yields (n ≥ 5 batches) and calculate confidence intervals (95% CI).
- Outlier Detection : Use Grubbs’ test to identify anomalous data points.
- Uncertainty Quantification : Report relative standard deviation (RSD) for yields and purity metrics.
- Graphical Representation : Use box plots for yield distributions and scatter plots with error bars for reaction condition optimization .
Q. What are best practices for resolving spectral data contradictions (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Artifact Identification : Check for solvent impurities (e.g., residual DMSO in DMSO-d⁶) or moisture-induced side reactions.
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.
- DOSY : Differentiate between monomeric and aggregated species.
- Controlled Experiments : Re-run reactions with deuterated solvents and rigorous drying protocols. Cross-reference with literature databases (SciFinder, Reaxys) .
Ethical and Reporting Standards
Q. How should researchers address incomplete or ambiguous spectral data in publications?
- Methodological Answer :
- Transparency : Disclose limitations in the "Experimental" section (e.g., low signal-to-noise ratios).
- Data Archiving : Upload raw spectral files to repositories like Zenodo or Figshare.
- Peer Review : Annotate ambiguous peaks in supplementary materials and discuss potential assignments (e.g., rotational isomers). Follow journal guidelines for data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
